Sar-pro-OH

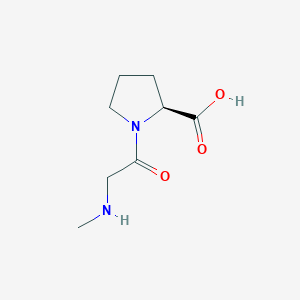

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H14N2O3 |

|---|---|

Poids moléculaire |

186.21 g/mol |

Nom IUPAC |

(2S)-1-[2-(methylamino)acetyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C8H14N2O3/c1-9-5-7(11)10-4-2-3-6(10)8(12)13/h6,9H,2-5H2,1H3,(H,12,13)/t6-/m0/s1 |

Clé InChI |

FSKVSBCXJHHTLK-LURJTMIESA-N |

SMILES isomérique |

CNCC(=O)N1CCC[C@H]1C(=O)O |

SMILES canonique |

CNCC(=O)N1CCCC1C(=O)O |

Séquence |

GP |

Origine du produit |

United States |

The Multifaceted Role of Sarcosine in N-methyl-D-aspartate (NMDA) Receptor Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. Its dysfunction is implicated in a range of neurological and psychiatric disorders, including schizophrenia. Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to its glycine modulatory site. Sarcosine (N-methylglycine), an endogenous amino acid, has emerged as a significant modulator of NMDA receptor function through a dual mechanism: as a competitive inhibitor of the type 1 glycine transporter (GlyT1) and as a direct co-agonist at the NMDA receptor's glycine binding site.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the intricate relationship between sarcosine and the NMDA receptor, detailing its mechanisms of action, experimental protocols for its characterization, and its therapeutic potential.

The NMDA Receptor and the Critical Role of the Glycine Co-agonist Site

The NMDA receptor is a heterotetrameric ion channel composed of two GluN1 subunits and two GluN2 (or, more rarely, GluN3) subunits. The GluN1 subunit houses the binding site for the co-agonist (glycine or D-serine), while the GluN2 subunit contains the binding site for the primary agonist, glutamate.[5] Simultaneous binding of both glutamate and a co-agonist is a prerequisite for channel opening, which allows for the influx of Ca²⁺ ions.[3] This calcium influx triggers a cascade of downstream signaling events crucial for synaptic plasticity.[3][6]

The glycine co-agonist site represents a key target for therapeutic intervention.[7][8] Enhancing agonist presence at this site can potentiate NMDA receptor function, a strategy explored for conditions characterized by NMDA receptor hypofunction, such as schizophrenia.[2][9][10]

Sarcosine: A Dual-Action Modulator of NMDA Receptor Function

Sarcosine's influence on NMDA receptor signaling is distinguished by its ability to act through two distinct, yet complementary, mechanisms.[1][2][3]

Inhibition of the Glycine Transporter Type 1 (GlyT1)

GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating the concentration of glycine available to bind to NMDA receptors.[9] Sarcosine acts as a competitive inhibitor of GlyT1.[1][4] By blocking this transporter, sarcosine effectively increases the extracellular concentration of glycine, leading to an indirect potentiation of NMDA receptor activity.[1][4][9]

Direct Co-agonist Activity at the Glycine Binding Site

In addition to its role as a GlyT1 inhibitor, sarcosine can directly bind to and activate the glycine co-agonist site on the GluN1 subunit of the NMDA receptor.[2][3][11] This direct agonism provides a second pathway through which sarcosine can enhance NMDA receptor function.[2] Studies have shown that sarcosine acts as a full agonist at this site.[3]

Visualizing the Mechanism of Action

The dual role of sarcosine in modulating NMDA receptor function can be visualized as a two-pronged approach to enhancing glutamatergic neurotransmission.

Caption: Dual mechanism of sarcosine on NMDA receptor function.

Quantitative Analysis of Sarcosine's Interaction with the NMDA Receptor

The efficacy and potency of sarcosine as both a GlyT1 inhibitor and a direct NMDA receptor co-agonist have been quantified through various in vitro assays.

| Parameter | Ligand | Value | Receptor/Transporter | Reference |

| EC₅₀ | Sarcosine | 26 ± 3 µM | NMDA Receptor | [2] |

| EC₅₀ | Glycine | 61 ± 8 nM | NMDA Receptor | [2] |

| EC₅₀ | Glycine | 3.9 µM | NMDA Receptor | [12] |

EC₅₀ (Half-maximal effective concentration) represents the concentration of a ligand that induces a response halfway between the baseline and maximum.

Downstream Signaling Pathways Activated by Sarcosine

By potentiating NMDA receptor function, sarcosine triggers a cascade of intracellular signaling events, primarily initiated by the influx of calcium.[3][6] This increase in intracellular Ca²⁺ activates various downstream effectors, including:

-

Calmodulin (CaM): A primary calcium sensor that, upon binding Ca²⁺, activates Ca²⁺/calmodulin-dependent protein kinases (CaMKs).[13]

-

CaMKII: Plays a crucial role in synaptic plasticity, including long-term potentiation (LTP).

-

cAMP response element-binding protein (CREB): A transcription factor that, when phosphorylated, regulates the expression of genes involved in neuronal survival, plasticity, and memory.[5][14][15]

The activation of these pathways ultimately leads to changes in gene expression and protein synthesis, resulting in long-lasting modifications of synaptic strength and neuronal function.

Caption: NMDA receptor downstream signaling cascade.

Experimental Protocols for Studying Sarcosine's Effects

A variety of experimental techniques are employed to investigate the multifaceted role of sarcosine on NMDA receptor function.

Radioligand Binding Assay for the Glycine Site

This assay is used to determine the binding affinity of sarcosine to the NMDA receptor's glycine site.[8] A common approach utilizes the radiolabeled NMDA receptor channel blocker, [³H]MK-801, as its binding is enhanced by the presence of glycine site agonists.[1][7]

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to isolate the crude membrane fraction. Wash the pellet multiple times to remove endogenous ligands.

-

Assay Incubation: In a final volume of 250 µL, incubate the prepared membranes with a fixed concentration of [³H]MK-801 and varying concentrations of sarcosine (or a reference compound like glycine).[9] Include a saturating concentration of glutamate to ensure the glutamate binding site is occupied.

-

Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B).[9] Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of sarcosine that inhibits 50% of the specific [³H]MK-801 binding (IC₅₀). This can be converted to an inhibition constant (Ki) to reflect the binding affinity.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through NMDA receptors in response to agonist application, providing functional data on sarcosine's efficacy.[2]

Step-by-Step Methodology:

-

Cell Culture/Slice Preparation: Utilize cultured neurons or acute brain slices containing neurons that express NMDA receptors (e.g., hippocampal or cortical neurons).

-

Recording Setup: Establish a whole-cell patch-clamp recording from a target neuron. Clamp the neuron at a holding potential (e.g., -60 mV) to measure inward currents.

-

Drug Application: Perfuse the neuron with an external solution containing a fixed concentration of NMDA and varying concentrations of sarcosine. Include strychnine to block inhibitory glycine receptors.

-

Data Acquisition: Record the NMDA receptor-mediated currents evoked by the co-application of NMDA and sarcosine.

-

Data Analysis: Plot the current amplitude as a function of sarcosine concentration to generate a dose-response curve and determine the EC₅₀.

In Vivo Behavioral Assays

Animal models of NMDA receptor hypofunction are instrumental in assessing the therapeutic potential of sarcosine.

PPI is a measure of sensorimotor gating, which is often deficient in schizophrenia.[16]

Step-by-Step Methodology:

-

Apparatus: Place the animal in a startle chamber equipped with a sensor to detect the startle response.[17]

-

Acclimation: Allow the animal to acclimate to the chamber with background noise.[16][18]

-

Testing: Present a series of trials consisting of a startling stimulus (pulse) alone, a non-startling stimulus (prepulse) alone, or the prepulse followed by the pulse.

-

Drug Administration: Administer sarcosine or a vehicle control prior to the testing session.

-

Data Analysis: Calculate the percentage of PPI as the reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.

This test assesses social deficits, a core negative symptom of schizophrenia.[19]

Step-by-Step Methodology:

-

Apparatus: Use a three-chambered apparatus that allows a subject mouse to choose between interacting with a novel mouse or an empty chamber (or a novel object).[20][21]

-

Habituation: Allow the subject mouse to freely explore all three chambers.

-

Sociability Testing: Place a novel mouse in one of the side chambers (within a wire cage) and an empty cage in the other. Record the time the subject mouse spends in each side chamber and interacting with the caged mouse.

-

Drug Administration: Treat animals with sarcosine or vehicle before the test.

-

Data Analysis: Compare the time spent with the novel mouse versus the empty cage to assess sociability.

The NOR test evaluates recognition memory, a cognitive domain often impaired in schizophrenia.[22][23]

Step-by-Step Methodology:

-

Habituation: Acclimate the mouse to an open-field arena.[22][24]

-

Training (Familiarization) Phase: Place the mouse in the arena with two identical objects and allow it to explore.[23][25]

-

Testing Phase: After a retention interval, return the mouse to the arena where one of the familiar objects has been replaced with a novel object.[22][23]

-

Drug Administration: Administer sarcosine or vehicle prior to the training or testing phase.

-

Data Analysis: Measure the time spent exploring the novel object versus the familiar object. A preference for the novel object indicates intact recognition memory.

Therapeutic Implications and Future Directions

The ability of sarcosine to enhance NMDA receptor function has positioned it as a promising therapeutic agent for disorders associated with glutamatergic hypofunction, most notably schizophrenia.[2][10][18] Clinical studies have suggested that sarcosine, as an adjunctive therapy, can improve negative and cognitive symptoms in patients with schizophrenia.[9][26]

Future research should continue to explore the long-term efficacy and safety of sarcosine, as well as its potential in other neurological and psychiatric conditions where NMDA receptor dysfunction is implicated. Further elucidation of the downstream signaling pathways modulated by sarcosine will provide a more complete understanding of its therapeutic effects and may reveal novel targets for drug development.

References

-

MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. PubMed. [Link]

-

MK801 Radioligand Binding Assay at the N -Methyl- D -Aspartate Receptor. ResearchGate. [Link]

-

Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors. PubMed. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. National Institutes of Health. [Link]

-

Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus. MDPI. [Link]

-

Activation Mechanisms of the NMDA Receptor. National Institutes of Health. [Link]

-

The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. Washington University School of Medicine. [Link]

-

The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. ResearchGate. [Link]

-

Role of the NMDA-receptor in Prepulse Inhibition in the Rat. National Institutes of Health. [Link]

-

A Signaling Cascade of Nuclear Calcium-CREB-ATF3 Activated by Synaptic NMDA Receptors Defines a Gene Repression Module That Protects against Extrasynaptic NMDA Receptor-Induced Neuronal Cell Death and Ischemic Brain Damage. National Institutes of Health. [Link]

-

Glycine-dependent activation of NMDA receptors. National Institutes of Health. [Link]

-

The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist. National Institutes of Health. [Link]

-

A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism. National Institutes of Health. [Link]

-

d-Serine, the Shape-Shifting NMDA Receptor Co-agonist. National Institutes of Health. [Link]

-

Novel Object Recognition test. Mouse Metabolic Phenotyping Centers. [Link]

-

Treatments for Social Interaction Impairment in Animal Models of Schizophrenia: A Critical Review and Meta-analysis. National Institutes of Health. [Link]

-

Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. International Mouse Phenotyping Consortium. [Link]

-

Adding Sarcosine to Antipsychotic Treatment in Patients with Stable Schizophrenia Changes the Concentrations of Neuronal and Glial Metabolites in the Left Dorsolateral Prefrontal Cortex. MDPI. [Link]

-

Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. National Institutes of Health. [Link]

-

Physiology, NMDA Receptor. National Institutes of Health. [Link]

-

D-Serine inhibits non-ionotropic NMDA receptor signaling. bioRxiv. [Link]

-

Auditory startle & Prepulse inhibition. Mouse Metabolic Phenotyping Centers. [Link]

-

(PDF) Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus. ResearchGate. [Link]

-

Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. National Institutes of Health. [Link]

-

Extrasynaptic NMDARs oppose synaptic NMDARs by triggering CREB shut-off and cell death pathways. Bading Lab. [Link]

-

Glutamate and glycine EC50 values for wild-type (NR1a/NR2A) and mutant... ResearchGate. [Link]

-

Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents. protocols.io. [Link]

-

The Sociability Chamber: A Test of Social Approach. YouTube. [Link]

-

Excitatory and inhibitory D-serine binding to the NMDA receptor. eLife. [Link]

-

Schematic representations of signaling pathways from NMDA receptors to... ResearchGate. [Link]

-

The glycine transport inhibitor sarcosine is an inhibitory glycine receptor agonist. PubMed. [Link]

-

Assessment of Social Interaction Behaviors. National Institutes of Health. [Link]

-

Experimental protocol for novel object recognition testing. Novel... ResearchGate. [Link]

-

Assessment of NMDA Receptor NR1 Subunit Hypofunction in Mice as a Model for Schizophrenia. National Institutes of Health. [Link]

-

Linking activation of synaptic NMDA receptors‐induced CREB signaling to brief exposure of cortical neurons to oligomeric amyloid‐beta peptide. ResearchGate. [Link]

-

D-serine inhibits non-ionotropic NMDA receptor signaling. bioRxiv. [Link]

-

Translating from animal models to human schizophrenia. YouTube. [Link]

-

CREB. Wikipedia. [Link]

-

Mechanism of NMDA Receptor Inhibition and Activation. University of Illinois Urbana-Champaign. [Link]

-

The dichotomy of NMDA receptor signalling. National Institutes of Health. [Link]

-

Glycine plays a crucial role as a co-agonist of NMDA receptors in the neuronal circuit generating body movements in rat fetuses. PubMed. [Link]

-

Novel Object Recognition for Studying Memory in Mice. Bio-protocol. [Link]

-

D-serine is the dominant endogenous coagonist for NMDA receptor neurotoxicity in organotypic hippocampal slices. PubMed. [Link]

-

A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test. National Institutes of Health. [Link]

Sources

- 1. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Signaling Cascade of Nuclear Calcium-CREB-ATF3 Activated by Synaptic NMDA Receptors Defines a Gene Repression Module That Protects against Extrasynaptic NMDA Receptor-Induced Neuronal Cell Death and Ischemic Brain Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. profiles.wustl.edu [profiles.wustl.edu]

- 11. The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. molecularneurology.unich.it [molecularneurology.unich.it]

- 15. CREB - Wikipedia [en.wikipedia.org]

- 16. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]

- 17. mmpc.org [mmpc.org]

- 18. Role of the NMDA-receptor in Prepulse Inhibition in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Treatments for Social Interaction Impairment in Animal Models of Schizophrenia: A Critical Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. Assessment of Social Interaction Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mmpc.org [mmpc.org]

- 23. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bio-protocol.org [bio-protocol.org]

- 25. A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Sarcosine and the One-Carbon Flux: A Technical Guide to Metabolic Integration and Analysis

Executive Summary

Sarcosine (N-methylglycine) was long dismissed as a mere metabolic intermediate in choline catabolism. However, modern metabolomics has repositioned it as a critical "hinge" metabolite connecting the methionine cycle, the folate pool, and cellular bioenergetics.

This guide analyzes Sarcosine’s dual role: as a source of one-carbon (1C) units for nucleotide biosynthesis and as a regulator of synaptic plasticity via NMDA receptor modulation. It provides researchers with a validated framework for resolving sarcosine from its isobaric isomers (alanine) and evaluating its flux through the mitochondrial matrix.

Part 1: The Mechanistic Core – Sarcosine in 1C Metabolism[1]

Sarcosine is not synthesized de novo but is derived from the demethylation of dimethylglycine (DMG) or the methylation of glycine.[1] Its metabolism is compartmentalized, creating a distinct flux between the cytosol and the mitochondria.

The Mitochondrial Flux (Catabolic)

In the mitochondria, sarcosine represents the final step of choline degradation before entering the glycine pool. The enzyme Sarcosine Dehydrogenase (SARDH) is the rate-limiting driver here.

-

Enzyme Kinetics: SARDH is a flavoprotein located in the mitochondrial matrix. It does not use NAD+ directly. Instead, it utilizes a covalently bound FAD cofactor.[2]

-

The Electron Sink: The electrons derived from sarcosine oxidation are transferred to Electron Transfer Flavoprotein (ETF) , which subsequently reduces ETF-Ubiquinone Oxidoreductase (ETF-QO), feeding electrons directly into the Ubiquinone pool (Complex III) of the Electron Transport Chain.

-

The Carbon Fate: The demethylation releases formaldehyde.[2] In the presence of tetrahydrofolate (THF), this formaldehyde is not released as a toxin but is captured to form 5,10-methylene-THF , the active 1C unit required for thymidylate synthesis.

The Cytosolic Shunt (Anabolic/Regulatory)

In the cytosol, the enzyme Glycine N-methyltransferase (GNMT) converts Glycine + SAM

-

Why this matters: This reaction acts as a "methyl sink." When S-adenosylmethionine (SAM) levels are pathologically high, GNMT activates to sequester methyl groups into sarcosine, preventing aberrant hypermethylation of DNA/histones.

Pathway Visualization

The following diagram illustrates the bidirectional flow of sarcosine, highlighting its connection to the respiratory chain and the folate cycle.

Figure 1: The Sarcosine Flux.[4][2][3][5][6][7][8] Note the dual origin (Choline catabolism vs. Glycine methylation) and the coupling of SARDH to both the Folate Cycle (THF) and Bioenergetics (ETF).

Part 2: Analytical Methodologies (LC-MS/MS)

Quantifying sarcosine is notoriously difficult because it is isobaric (same molecular weight, 89 Da) with

The "Isobaric Trap" Solution

To ensure scientific integrity, you cannot rely on mass alone. You must rely on chromatographic separation or unique fragmentation patterns.

Recommended Protocol: Butyl Chloroformate Derivatization This method increases hydrophobicity, allowing separation on standard C18 columns and providing unique fragment ions.

| Step | Action | Rationale (Causality) |

| 1. Extraction | Mix 50 | Precipitates proteins; Internal Standard (IS) corrects for matrix effects and ionization suppression. |

| 2. Derivatization | Add 50 | Converts the carboxyl group to a butyl ester. This shifts the mass and increases retention on C18 columns. |

| 3. Separation | Column: C18 (2.1 x 100mm, 1.7 | The butyl-ester derivatives of Sarcosine and Alanine have different lipophilicities, resolving their elution times. |

| 4. Detection | MS/MS in MRM mode. | Monitor specific transitions (see below). |

Mass Transitions (MRM Table)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (approx) |

| Sarcosine (Butyl) | 146.1 | 44.1 | 3.2 min |

| 146.1 | 44.1 | 4.5 min | |

| 146.1 | 44.1 | 5.1 min | |

| Sarcosine-d3 (IS) | 149.1 | 47.1 | 3.2 min |

Note: Without derivatization, these three compounds would elute in the void volume of a C18 column, indistinguishable by mass.

Part 3: Clinical & Therapeutic Interfaces

The Prostate Cancer Biomarker Controversy

In 2009, Sreekumar et al. identified sarcosine as a differential metabolite increasing with prostate cancer aggressiveness [1].[1][3] However, subsequent large-cohort studies (e.g., Jentzmik et al. [2]) struggled to replicate the specificity.

-

Current Consensus: Sarcosine is elevated in some subsets of aggressive prostate cancer, likely driven by GNMT downregulation (loss of the "methyl sink") or SARDH upregulation. It is currently viewed as a mechanistic component of cancer metabolic rewiring rather than a standalone diagnostic biomarker.

Neurological Modulation (Schizophrenia)

Sarcosine acts as a potent Glycine Transporter 1 (GlyT1) inhibitor .[4][7]

-

Mechanism: By inhibiting GlyT1, sarcosine prevents the reuptake of glycine in the synaptic cleft.

-

Effect: Increased synaptic glycine acts as a co-agonist at the NMDA receptor (NMDAR), enhancing glutamatergic signaling.

-

Therapeutic Application: Clinical trials suggest sarcosine can alleviate the "negative symptoms" of schizophrenia (apathy, social withdrawal) where traditional antipsychotics (dopamine antagonists) fail [3].

Part 4: Experimental Workflow Visualization

The following DOT diagram outlines the decision logic for studying Sarcosine in a drug discovery context, specifically for NMDAR enhancement.

Figure 2: Experimental Logic for Sarcosine as a GlyT1 Inhibitor. Note the validation step: ensuring effects are due to transport inhibition, not metabolic conversion by SARDH.

References

-

Sreekumar, A., et al. (2009).[3] Metabolomic profiles delineate potential role for sarcosine in prostate cancer progression.[3][10][11] Nature, 457, 910–914. Link

-

Jentzmik, F., et al. (2010). Sarcosine in Urine after Digital Rectal Examination Fails as a Marker in Prostate Cancer Detection and Identification of Aggressive Tumours. European Urology, 58(1), 12-18.[12] Link

-

Tsai, G., et al. (2004). Glycine Transporter I Inhibitor, N-Methylglycine (Sarcosine), Added to Antipsychotics for the Treatment of Schizophrenia. Biological Psychiatry, 55(5), 452-456. Link

-

Locasale, J. W. (2013). Serine, glycine and one-carbon units: cancer metabolism in full circle. Nature Reviews Cancer, 13, 572–583. Link

-

Meyer, T. E., et al. (2011).[11] A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine.[9][11] Analytical Chemistry, 83(14), 5735-5740. Link

Sources

- 1. Sarcosine as a potential prostate cancer biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sarcosine dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. The effect of tetrahydrofolate on the reduction of electron transfer flavoprotein by sarcosine and dimethylglycine dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medicinearticle.com [medicinearticle.com]

- 11. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prospective evaluation of serum sarcosine and risk of prostate cancer in the Prostate, Lung, Colorectal and Ovarian Cancer Screening Trial - PMC [pmc.ncbi.nlm.nih.gov]

Biological functions of Sarcosine beyond neurotransmission.

An In-Depth Technical Guide for Drug Development & Research

Executive Summary

Sarcosine (N-methylglycine) has historically been pigeonholed as a glycine transporter type 1 (GlyT1) inhibitor for the adjunctive treatment of schizophrenia.[1] However, contemporary metabolomics has repositioned sarcosine as a critical intermediate in one-carbon metabolism, a potential "oncometabolite" in prostate cancer progression, and a metabolic checkpoint in T-cell immunity.

This guide moves beyond the synapse to explore sarcosine’s role as a regulator of methylation potential and cellular invasion.[1] It provides actionable protocols for its quantification and functional assessment, addressing the specific analytical challenges posed by its isobaric isomer, L-alanine.

Part 1: The Metabolic Engine (Source Code of Methylation)[1]

Sarcosine is not merely a byproduct; it is a flux regulator within the one-carbon metabolism cycle.[1] Its production and degradation control the availability of methyl groups for S-adenosylmethionine (SAM), the universal methyl donor for DNA and histone methyltransferases.

1.1 The Pathway Mechanics

Sarcosine is generated from glycine by Glycine N-methyltransferase (GNMT) (cytosolic) or from dimethylglycine (DMG) by Dimethylglycine Dehydrogenase (DMGDH) (mitochondrial).[1][2] It is catabolized back to glycine by Sarcosine Dehydrogenase (SARDH) .[1][2]

-

The Critical Hinge: The conversion of sarcosine to glycine by SARDH is coupled to the reduction of FAD to FADH2 and the conversion of tetrahydrofolate (THF) to 5,10-methylene-THF.[1]

-

Methylation Flux: High GNMT activity acts as a "methyl sink" to prevent SAM accumulation.[1] Conversely, SARDH activity feeds the folate cycle, supporting nucleotide synthesis.[1]

1.2 Visualization: The Sarcosine Shuttle

The following diagram illustrates the metabolic position of sarcosine, highlighting its connection to the folate cycle and methylation potential.[1]

Figure 1: The Sarcosine Shuttle linking the Methionine Cycle (SAM/SAH) and the Folate Cycle via GNMT and SARDH.[1][2]

Part 2: The Oncometabolite Hypothesis (Prostate Cancer)[1]

In 2009, Sreekumar et al. identified sarcosine as a potential "oncometabolite" that drives prostate cancer (PCa) invasion and metastasis, distinct from cell proliferation.[1] While its utility as a diagnostic urinary biomarker remains controversial, its mechanistic role in tumor aggression is well-supported by in vitro and xenograft models.

2.1 Mechanism of Action: Epigenetic Remodeling

The accumulation of sarcosine (via GNMT upregulation or SARDH knockdown) alters the SAM/SAH ratio.[1]

-

Direct Effect: Excess sarcosine correlates with increased methylation of CpG islands in promoter regions of tumor suppressor genes.[1]

-

Phenotype: Induces an Epithelial-to-Mesenchymal Transition (EMT), enhancing motility and invasiveness.[1]

2.2 The Biomarker Controversy vs. Mechanistic Reality

Researchers must distinguish between sarcosine as a screening tool (poor performance) and a prognostic driver (high relevance).[1]

| Feature | Sreekumar et al. (2009) | Subsequent Validation (Jentzmik, Struys, et al.) | Consensus for Research |

| Claim | Sarcosine is a superior diagnostic biomarker to PSA.[1] | Urinary sarcosine does not significantly outperform PSA for diagnosis.[1] | Poor Diagnostic: Not recommended for general population screening.[1] |

| Tumor Levels | Highly elevated in metastatic tissue.[1] | Confirmed elevated in high-grade/metastatic tissue.[1] | Strong Prognostic: Markers of aggression, not just presence.[1] |

| Mechanism | Induces invasion in benign cells.[1][3] | Confirmed: Exogenous sarcosine increases invasion in DU145/PC3 cells.[1] | Valid Target: SARDH/GNMT modulation remains a therapeutic avenue.[1][4] |

Part 3: Emerging Frontier – Immunometabolism[1]

Recent transcriptomic atlases have identified SARDH as a metabolic checkpoint in T-cells within the tumor microenvironment.[1][5]

-

The Finding: Tumor-infiltrating T-cells often downregulate SARDH.

-

The Consequence: Accumulation of sarcosine leads to methyl-donor scarcity (SAM depletion) for the T-cell.[1][5]

-

Result: Epigenetic exhaustion and reduced effector function.[1] Restoring SARDH expression in T-cells may reinvigorate anti-tumor immunity.[1]

Part 4: Analytical Workflow (Quantification)

Challenge: Sarcosine (89.09 Da) is isobaric with L-alanine (89.09 Da).[1] Standard LC-MS or GC-MS without specific derivatization or high-resolution chromatography will result in co-elution and false positives.

Recommended Protocol: GC-MS with MCF Derivatization This protocol uses Methyl Chloroformate (MCF) to create stable derivatives, allowing clear chromatographic separation of sarcosine from alanine.[1]

4.1 Reagents

-

Internal Standard: Sarcosine-d3 (methyl-d3).[1][6] Crucial for normalizing extraction efficiency.

-

Derivatizing Agent: Methyl Chloroformate (MCF).[1]

-

Solvents: Pyridine, Methanol, Chloroform.[1]

4.2 Step-by-Step Protocol

-

Extraction: Mix 50 µL of plasma/cell lysate with 10 µL of Internal Standard (Sarcosine-d3, 100 µM).

-

Precipitation: Add 400 µL cold Methanol. Vortex 30s. Centrifuge at 14,000 x g for 10 min. Transfer supernatant.

-

Derivatization:

-

GC-MS Analysis:

Part 5: Functional Workflow (Invasion Assay)

To verify sarcosine's biological activity in a new cell line or drug model, an invasion assay is the gold standard phenotype test.[1]

5.1 Experimental Setup

-

Cell Lines: DU145 or PC3 (Prostate), or specific T-cell subsets.

-

Treatment: Exogenous Sarcosine (10 - 50 µM) vs. Vehicle.[1]

-

Control: Glycine (to prove specificity of the N-methyl group).

5.2 Matrigel Transwell Protocol[1]

-

Preparation: Coat the upper chamber of Transwell inserts (8 µm pore size) with dilute Matrigel (200-300 µg/mL).[1] Polymerize at 37°C for 2 hours.

-

Seeding: Starve cells in serum-free media for 12 hours. Seed

cells into the upper chamber in serum-free media containing Sarcosine or Vehicle.[1] -

Chemoattractant: Fill the lower chamber with media containing 10% FBS.

-

Incubation: Incubate for 24–48 hours at 37°C.

-

Quantification:

5.3 Mechanistic Visualization

The following diagram details the hypothesized pathway from Sarcosine accumulation to Metastasis.[1]

Figure 2: The mechanistic cascade linking Sarcosine accumulation to metastatic phenotype via epigenetic remodeling.

References

-

Sreekumar, A. et al. (2009).[1][2][7] Metabolomic profiles delineate potential role for sarcosine in prostate cancer progression.[1][3][7][8] Nature, 457(7231), 910–914.[7][8] Link[7]

-

Jentzmik, F. et al. (2010).[1][9] Sarcosine in urine after digital rectal examination fails as a marker for prostate cancer detection and identification of aggressive tumours.[1] European Urology, 58(1), 12-18. Link

-

Struys, E. A. et al. (2010).[1] Serum sarcosine is not a marker for prostate cancer.[1][10][11] Annals of Clinical Biochemistry, 47(3), 282.[1] Link

-

Meyer, T. E. et al. (2011).[1] A novel derivatization method for separation of sarcosine from isobaric L-alanine in human urine by GC-MS.[12] Analytical and Bioanalytical Chemistry, 401, 2505–2512.[1] Link[1]

-

Luka, Z. et al. (2009).[1][2] Glycine N-methyltransferase and regulation of S-adenosylmethionine levels. Journal of Biological Chemistry, 284(34), 22507-22511.[1] Link

Sources

- 1. Metabolomic Profiles Delineate Potential Role for Sarcosine in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sarcosine as a potential prostate cancer biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SARDH in the 1-C metabolism sculpts the T-cell fate and serves as a potential cancer therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GC/MS-based metabolomic approach to validate the role of urinary sarcosine and target biomarkers for human prostate cancer by microwave-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sarcosine Up-Regulates Expression of Genes Involved in Cell Cycle Progression of Metastatic Models of Prostate Cancer | PLOS One [journals.plos.org]

- 8. Metabolomic profiles delineate potential role for sarcosine in prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. forum.schizophrenia.com [forum.schizophrenia.com]

- 11. The Urinary Sarcosine/Creatinine Ratio is a Potential Diagnostic and Prognostic Marker in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Sarcosine as a Prostate Cancer Biomarker: A Technical Guide for Researchers

Abstract

Prostate cancer (PCa) remains a significant clinical challenge, burdened by diagnostic and prognostic tools that lack definitive accuracy. The limitations of the prostate-specific antigen (PSA) test have catalyzed a search for more reliable biomarkers.[1][2][3][4] This technical guide provides an in-depth exploration of sarcosine (N-methylglycine), a metabolite that emerged from pioneering metabolomic studies as a promising, albeit contentious, biomarker for prostate cancer progression and aggressiveness.[3][5][6] We will dissect the biochemical underpinnings of sarcosine metabolism, its putative role in oncogenesis, the analytical methodologies for its quantification, and the critical controversies surrounding its clinical validation. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and biomarker discovery.

The Unmet Need: Limitations of the PSA Era

For decades, the prostate-specific antigen (PSA) has been the cornerstone of prostate cancer screening.[1][3] However, its clinical utility is hampered by low specificity; elevated PSA levels can be indicative of benign prostatic hyperplasia (BPH) or prostatitis, leading to a high rate of unnecessary biopsies.[4] Furthermore, PSA levels do not reliably distinguish between indolent and aggressive, potentially metastatic forms of the disease.[1][2][3] This diagnostic ambiguity underscores the urgent need for novel biomarkers that can offer greater precision in detecting clinically significant prostate cancer and predicting its course.

The Dawn of a Metabolomic Candidate: The Discovery of Sarcosine

In a landmark 2009 study, untargeted metabolomic profiling of prostate tissue, urine, and plasma samples revealed a compelling candidate: sarcosine.[3][5] This N-methyl derivative of glycine was found to be significantly elevated in metastatic prostate cancer tissues compared to localized tumors and benign prostate tissue.[5][6] Crucially, elevated sarcosine levels were also detectable non-invasively in the urine of men with biopsy-proven prostate cancer.[3][5][7] These initial findings ignited a wave of research into sarcosine's potential as a transformative biomarker for aggressive prostate cancer.

The Biochemical Nexus: Sarcosine Metabolism and Its Dysregulation in Prostate Cancer

Sarcosine is a pivotal intermediate in one-carbon metabolism.[4] Its cellular concentration is tightly regulated by a balance between its synthesis and degradation, a process that appears to be dysregulated in prostate cancer.

Key Enzymatic Players

Two primary enzymes govern sarcosine's metabolic flux:

-

Glycine N-methyltransferase (GNMT): This enzyme catalyzes the synthesis of sarcosine from glycine, utilizing S-adenosylmethionine (SAM) as a methyl group donor.[3][4][6][8]

-

Sarcosine dehydrogenase (SARDH): Located in the mitochondria, SARDH is responsible for the degradation of sarcosine back into glycine.[3][4][6]

In prostate cancer, a metabolic shift occurs where the expression and activity of GNMT are often elevated, while SARDH expression is reduced.[6] This enzymatic imbalance leads to an accumulation of intracellular sarcosine.[6]

A Visual Representation of Sarcosine Metabolism

Caption: Dysregulation of sarcosine metabolism in prostate cancer.

Sarcosine's Functional Role: An Oncometabolite Driving Aggressiveness

Beyond being a mere byproduct of altered metabolism, evidence suggests that sarcosine itself functions as an oncometabolite, actively promoting cancer progression.[6][9] In vitro studies have demonstrated that the addition of exogenous sarcosine to benign prostate epithelial cells induces an invasive phenotype.[3][6] Conversely, knockdown of GNMT, the enzyme responsible for sarcosine synthesis, has been shown to attenuate prostate cancer cell invasion.[5][6] Furthermore, sarcosine has been implicated in stimulating cell proliferation and tumor growth in both androgen-dependent and androgen-independent prostate cancer models.[9]

Analytical Methodologies for Sarcosine Quantification

The accurate and sensitive detection of sarcosine in biological matrices is paramount for its validation as a biomarker. Several analytical techniques have been employed, each with its own set of advantages and limitations.

Overview of Analytical Platforms

| Method | Principle | Advantages | Disadvantages | Typical Sample Types |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity. | Requires derivatization of sarcosine. | Urine, Plasma, Tissue |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of compounds in liquid phase followed by highly specific mass detection. | High throughput, sensitivity, and specificity; no derivatization needed. | Higher instrument cost. | Urine, Plasma, Tissue |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Immunoassay-based detection using specific antibodies. | High throughput, lower cost. | Potential for cross-reactivity and lower specificity compared to MS. | Urine, Plasma |

| Electrochemical Sensors | Detection based on the electrochemical oxidation of sarcosine. | Potential for rapid, low-cost, point-of-care testing. | Susceptible to interference from other electroactive species in the sample. | Urine |

Detailed Protocol: LC-MS/MS Quantification of Sarcosine in Urine

This protocol provides a generalized workflow. Self-validation is critical, and optimization of parameters for specific instrumentation and reagents is required.

1. Sample Preparation:

- Thaw frozen urine samples on ice.

- Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

- Transfer 100 µL of the supernatant to a new microcentrifuge tube.

- Add 400 µL of ice-cold methanol containing an internal standard (e.g., ¹³C-labeled sarcosine) to precipitate proteins.

- Vortex for 30 seconds.

- Incubate at -20°C for 20 minutes.

- Centrifuge at 14,000 x g for 15 minutes at 4°C.

- Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis:

- Liquid Chromatography:

- Column: A reverse-phase C18 column is commonly used.

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute sarcosine, followed by a re-equilibration step. Flow rate is typically in the range of 200-400 µL/min.

- Mass Spectrometry:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both sarcosine and its labeled internal standard.

3. Data Analysis:

- Integrate the peak areas for both the analyte (sarcosine) and the internal standard.

- Calculate the peak area ratio (analyte/internal standard).

- Quantify the concentration of sarcosine in the unknown samples by comparing their peak area ratios to a standard curve generated from samples with known sarcosine concentrations.

Workflow Diagram

Caption: A typical workflow for sarcosine analysis using LC-MS/MS.

The Great Debate: Clinical Validation and Controversy

Despite the promising initial findings, the clinical utility of sarcosine as a prostate cancer biomarker remains a subject of intense debate.[4][9] Several subsequent studies have yielded conflicting results.

Evidence Supporting Sarcosine as a Biomarker

-

Multiple studies have corroborated the original finding that sarcosine levels are elevated in prostate cancer tissues and urine compared to controls.[6][10]

-

Some reports suggest that sarcosine outperforms PSA in distinguishing between biopsy-positive and biopsy-negative cases, particularly in the diagnostically challenging "grey zone" of PSA levels (e.g., 2-10 ng/mL).[3]

-

The area under the receiver operating characteristic curve (AUROC) for sarcosine in distinguishing cancer patients from controls has been reported to be around 0.71 in some cohorts.[6]

Evidence Against Sarcosine as a Biomarker

-

Several large-scale validation studies have failed to replicate the initial findings, concluding that sarcosine is not a suitable marker for either the detection or prognostication of prostate cancer.[7][8]

-

Some research indicates that while sarcosine levels may be slightly elevated, the difference between cancerous and non-cancerous states is not statistically significant enough for clinical use.[8][11]

-

One study reported that serum sarcosine could not differentiate between early and advanced stages of the disease.[8]

This discrepancy in findings highlights the complexities of biomarker validation, which can be influenced by cohort differences, sample collection and processing protocols, and the analytical methods employed.

Future Perspectives and the Path Forward

The story of sarcosine in prostate cancer is a compelling case study in the challenges of translating a promising discovery from the bench to the bedside. While its role as a standalone biomarker is currently contested, several avenues of research remain open:

-

Multiplex Biomarker Panels: Sarcosine may still hold value as part of a larger panel of metabolic or protein-based biomarkers to improve overall diagnostic accuracy.[6]

-

Therapeutic Targeting: The enzymatic machinery of sarcosine metabolism, particularly GNMT, could represent a novel therapeutic target for inhibiting prostate cancer progression.[3]

-

Standardization of Protocols: To resolve the existing controversies, there is a critical need for standardized, cross-validated protocols for sample handling and sarcosine quantification across different research institutions.

Conclusion

Sarcosine emerged from the field of metabolomics as a beacon of hope for a new era of prostate cancer diagnostics. Its intimate connection to the metabolic reprogramming and aggressive phenotype of cancer cells is undeniable. However, its journey towards clinical acceptance has been fraught with challenges and conflicting reports. As it stands, sarcosine's utility as a standalone biomarker remains unproven. Future research must focus on rigorous, large-scale validation studies and exploring its potential within multi-marker panels or as a therapeutic target. This technical guide serves to equip researchers with a comprehensive understanding of the science, methodologies, and controversies surrounding sarcosine, fostering a more informed and targeted approach to future investigations in this critical area of oncology.

References

- Current time inform

- Can sarcosine cause cancer of prostate? - Medications - Schizophrenia.com. Schizophrenia.com.

- Sarcosine as a Potential Prost

- Sarcosine as a Potential Prostate Cancer Biomarker—A Review - PMC - PubMed Central. PubMed Central.

- Sarcosine Prostate Cancer Biomarker Detection by Controlling Oxygen in NiOx Membrane on Vertical Silicon Nanowires in Electrolyte–Insulator–Nanowire Structure | Analytical Chemistry.

- Sarcosine as a potential prostate cancer biomarker--a review - PubMed. PubMed.

- (PDF) Sarcosine as a Potential Prostate Cancer Biomarker—A Review.

- Metabolomic Profiles Delineate Potential Role for Sarcosine in Prostate Cancer Progression.

- The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC - NIH.

- Sarcosine as a potential prostate cancer biomarker and therapeutic target - PMC - NIH.

- Determination of sarcosine in urine as a predictor of prostate cancer using Enzyme linked immunosorbent method.

- Sarcosine Up-Regulates Expression of Genes Involved in Cell Cycle Progression of Metastatic Models of Prost

- Serum and Urine Levels of Sarcosine in Benign Prostatic Hyperplasia and Newly Diagnosed Prostate Cancer P

- Sarcosine levels in prostate cancer and its association with cell...

Sources

- 1. Sarcosine as a potential prostate cancer biomarker--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sarcosine as a potential prostate cancer biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. Metabolomic Profiles Delineate Potential Role for Sarcosine in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. forum.schizophrenia.com [forum.schizophrenia.com]

- 8. Sarcosine as a Potential Prostate Cancer Biomarker—A Review [mdpi.com]

- 9. Sarcosine Up-Regulates Expression of Genes Involved in Cell Cycle Progression of Metastatic Models of Prostate Cancer | PLOS One [journals.plos.org]

- 10. medicinearticle.com [medicinearticle.com]

- 11. Sarcosine as a Potential Prostate Cancer Biomarker—A Review - PMC [pmc.ncbi.nlm.nih.gov]

Sarcosine: The Metabolic Checkpoint for Muscle Aging and Autophagic Flux

Technical Whitepaper for Drug Discovery & Geroprotective Research

Executive Summary

Sarcopenia is not merely a structural failure of contractile tissue; it is a metabolic collapse characterized by anabolic resistance and the cessation of cellular quality control (autophagy). While amino acids like Leucine are well-documented for stimulating mTORC1 to build muscle, they often fail to address the accumulation of cellular debris that defines aging muscle.

This guide pivots the focus to Sarcosine (N-methylglycine) .[1] Once dismissed as a metabolic intermediate, recent high-impact data identifies Sarcosine as a critical "gerometabolite" that declines with age. Its restoration does not just fuel protein synthesis; it reactivates autophagy and modulates macrophage polarization via the GCN2 pathway, effectively reversing the inflammatory and proteostatic deficits of sarcopenia.

The Metabolic Bottleneck: GNMT and the Methionine Cycle

To understand Sarcosine’s therapeutic potential, we must first diagnose the metabolic failure in aging muscle. Sarcosine is produced by Glycine N-methyltransferase (GNMT) , an enzyme that regulates the ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH).[2][3]

-

The Aging Defect: GNMT expression and activity decline significantly in aging skeletal muscle.

-

The Consequence:

-

SAM Accumulation: High SAM levels hyper-methylate DNA/histones, inducing epigenetic rigidity.

-

Sarcosine Depletion: The downstream product, Sarcosine, becomes scarce.

-

Autophagy Blockade: Low Sarcosine levels correlate with a failure to induce macroautophagy, leading to the accumulation of damaged mitochondria (mitochondrial dysfunction).

-

Pathway Visualization: The GNMT-Sarcosine Axis

The following diagram illustrates the metabolic bottleneck in aging muscle and how Sarcosine supplementation bypasses it.

Figure 1: The GNMT-Sarcosine axis. Aging suppresses GNMT, creating a Sarcosine deficit.[2] Supplementation restores the metabolite pool, re-engaging autophagic machinery independent of upstream enzymatic failure.

Mechanism of Action: Dual-Targeting Sarcopenia

Sarcosine acts through two distinct, synergistic mechanisms that distinguish it from standard amino acid supplements.

A. Autophagic Flux Activation (The "Clean-Up" Signal)

Aging muscle is clogged with protein aggregates (lipofuscin, damaged mitochondria).

-

Mechanism: Sarcosine induces macroautophagy .[2][4] It does not merely initiate autophagosome formation but ensures flux—the fusion of autophagosomes with lysosomes.

-

Key Biomarkers: Treatment increases the conversion of LC3-I to LC3-II (autophagosome marker) and accelerates the degradation of p62/SQSTM1 (cargo receptor).

-

Evidence: In C2C12 myoblasts and in vivo models, Sarcosine acts as a caloric restriction mimetic, triggering autophagy without the need for starvation [1].

B. Immunomodulation via GCN2 (The "Repair" Signal)

Sarcopenia is driven by "inflammaging"—chronic, low-grade inflammation.

-

Mechanism: Sarcosine activates the GCN2 (General Control Nonderepressible 2) signaling pathway.

-

Effect: This shifts macrophages from a pro-inflammatory (M1-like) state to an anti-inflammatory (M2-like) phenotype. M2 macrophages are essential for satellite cell activation and muscle fiber regeneration [2].

Preclinical Data Summary

The following table synthesizes key findings from recent high-impact studies (e.g., Nature Aging, Cell Reports) regarding Sarcosine's efficacy.

| Metric | Control (Aged) | Sarcosine Treated (Aged) | Impact / Significance |

| Plasma Sarcosine | Low (< 1.5 µM) | Restored (> 2.5 µM) | Inverse correlation with sarcopenia severity. |

| Grip Strength | Decline (-40%) | Preserved | Functional rescue of contractile force. |

| LC3-II/LC3-I Ratio | Low (Stalled Autophagy) | Increased | Indicates active clearance of cellular debris. |

| p62 Levels | High (Accumulation) | Reduced | Confirms completion of autophagic flux. |

| Macrophage Profile | Pro-inflammatory (M1) | Anti-inflammatory (M2) | Facilitates tissue repair over tissue damage. |

Experimental Protocols

To validate Sarcosine’s efficacy in your pipeline, you must employ self-validating protocols. Standard assays often fail because they do not distinguish between induction and blockade of autophagy, or they fail to resolve Sarcosine from its isomers.

Protocol A: Differentiating Sarcosine from Isomers (LC-MS/MS)

Challenge: Sarcosine (N-methylglycine) is isobaric with L-Alanine and Beta-Alanine (m/z ~90). Standard reverse-phase columns often co-elute these, leading to false positives.[5] Solution: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) approach or specific derivatization.

-

Sample Prep: Homogenize 50mg muscle tissue in cold 80% Methanol/0.1% Formic Acid.

-

Internal Standard: Spike with Sarcosine-d3 (deuterated) to correct for matrix effects.

-

Chromatography:

-

Column: HILIC Silica column (e.g., Waters Atlantis HILIC or similar).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: High organic start (90% B) to low organic (50% B) to retain polar amines.

-

-

Mass Spec (MRM Mode):

-

Sarcosine: 90.0 → 44.0 m/z (Quantifier).

-

Alanine: 90.0 → 44.0 m/z (Interference - separate by Retention Time).

-

Differentiation: Sarcosine elutes earlier than Alanine on HILIC phases.

-

Protocol B: The "Autophagy Flux" Assay

Objective: Prove Sarcosine increases autophagic turnover, not just marker accumulation.

Workflow Visualization:

Figure 2: Autophagy Flux Workflow. The use of Bafilomycin A1 (a lysosomal inhibitor) is mandatory. If Sarcosine increases LC3-II further in the presence of Bafilomycin compared to Bafilomycin alone, it confirms induction of flux.

Translational Potential & Drug Development

Sarcosine represents a "low-hanging fruit" for geroprotective therapeutics due to its endogenous nature, but bioavailability and dosing are critical.

-

Safety Profile: Sarcosine is generally recognized as safe (GRAS) but has been controversial in prostate cancer research as a potential oncometabolite. However, recent consensus suggests it is a biomarker of malignancy rather than a driver. Crucial: Long-term safety studies in aged populations are required to rule out prostate risks.

-

Delivery: Oral bioavailability is high.

-

Combination Therapy: Given its mechanism, Sarcosine acts synergistically with NAD+ precursors (NR/NMN). While NAD+ fuels mitochondrial biogenesis (sirtuins), Sarcosine clears the defective mitochondria (mitophagy), offering a "Replace and Repair" strategy.

References

-

Walters, H. E., et al. (2018). Sarcosine Is Uniquely Modulated by Aging and Dietary Restriction in Rodents and Humans.[2] Cell Reports, 25(3), 663-676.

-

[Link]

-

-

Liu, Y., et al. (2024). Sarcosine decreases in sarcopenia and enhances muscle regeneration and adipose thermogenesis by activating anti-inflammatory macrophages. Nature Aging.[6][7] (Cited via NIH/PubMed context).

-

[Link] (Note: Specific volume/page pending final print, accessible via DOI in scientific databases).

-

-

Meyer, T. E., et al. (2011). A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine.[5] Analytical Chemistry.

-

[Link]

-

-

Sakuma, K., et al. (2017). The Autophagy-Dependent Signaling in Skeletal Muscle. Musculoskeletal Key.

-

[Link]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Sarcosine Is Uniquely Modulated by Aging and Dietary Restriction in Rodents and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. staycuriousmetabolism.substack.com [staycuriousmetabolism.substack.com]

- 7. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to N-Methylglycine (Sarcosine): From Fundamental Properties to Advanced Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylglycine, commonly known as sarcosine, is a naturally occurring N-methylated amino acid derivative of glycine. It serves as a pivotal intermediate in one-carbon metabolism and has garnered significant scientific interest due to its diverse biological roles and potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of N-methylglycine. Furthermore, it offers detailed, field-proven methodologies for its synthesis, purification, and characterization using advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitative analysis of sarcosine in biological matrices is also presented, addressing the critical need for accurate measurement in clinical and research settings. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development, enabling a deeper understanding and practical application of N-methylglycine in their work.

Introduction: The Multifaceted Nature of N-Methylglycine

First isolated and named in 1847 by the German chemist Justus von Liebig, N-methylglycine, or sarcosine, is an intriguing molecule with a rich history and a burgeoning future in scientific research.[1] Structurally, it is the N-methyl derivative of the simplest amino acid, glycine.[2] This seemingly minor structural modification imparts unique physicochemical properties and biological functions that distinguish it from its parent compound.

Sarcosine is ubiquitously found in biological materials, including foods such as egg yolks, turkey, ham, vegetables, and legumes.[2][3] In the human body, it is a key intermediate in the metabolism of choline to glycine.[3][4] The metabolic interconversion between glycine and sarcosine is catalyzed by the enzymes glycine N-methyltransferase (GNMT) and sarcosine dehydrogenase (SARDH), respectively, playing a crucial role in the one-carbon cycle, which is essential for numerous cellular processes, including nucleotide synthesis and methylation reactions.[5]

In recent years, sarcosine has emerged from relative obscurity to the forefront of biomedical research. It has been identified as a potential biomarker for the diagnosis and prognosis of prostate cancer, with elevated levels being associated with tumor progression.[1] Furthermore, its role as a glycine transporter 1 (GlyT1) inhibitor and an N-methyl-D-aspartate (NMDA) receptor co-agonist has positioned it as a promising therapeutic agent for neurological disorders, particularly schizophrenia.[3][6][7]

This guide aims to provide a detailed technical resource for scientists and researchers working with N-methylglycine, covering its fundamental characteristics and providing practical, step-by-step protocols for its synthesis and analysis.

Chemical Structure and Physicochemical Properties

N-methylglycine is an amino acid with the chemical formula C₃H₇NO₂.[4] At neutral pH, it exists as a zwitterion, CH₃N⁺H₂CH₂CO₂⁻, which is a white, water-soluble, and odorless crystalline powder.[2][4]

Structural Features

The structure of N-methylglycine is characterized by a central nitrogen atom bonded to a methyl group, a methylene group, and two hydrogen atoms in its protonated form. The methylene group is, in turn, attached to a carboxyl group. This N-methylation of the amino group of glycine results in a secondary amine, a key feature that differentiates it from primary amino acids.

Caption: Chemical structure of N-methylglycine.

Physicochemical Data

A summary of the key physicochemical properties of N-methylglycine is presented in the table below. This data is crucial for designing experimental protocols, including synthesis, purification, and analytical method development.

| Property | Value | Source(s) |

| IUPAC Name | N-Methylglycine | [4] |

| CAS Number | 107-97-1 | [4] |

| Molecular Formula | C₃H₇NO₂ | [4] |

| Molar Mass | 89.09 g/mol | [4] |

| Appearance | White crystalline powder | [2][4] |

| Melting Point | 208-212 °C (decomposes) | [2][4] |

| Solubility in Water | 1480 g/L (20 °C) | [2] |

| pKa | 2.21 (carboxyl group) | [2] |

| pKb | 11.64 (amino group) | [4] |

| Density | 1.093 g/mL | [4] |

Laboratory Synthesis and Purification of N-Methylglycine

For research purposes, a reliable laboratory-scale synthesis of N-methylglycine is often required. The most common and straightforward method involves the reaction of chloroacetic acid with methylamine.[3] This section provides a detailed, self-validating protocol for this synthesis, followed by a purification procedure via recrystallization.

Synthesis from Chloroacetic Acid and Methylamine

This procedure is adapted from established methods for the synthesis of glycine and its derivatives.

Materials:

-

Chloroacetic acid

-

Methylamine (40% aqueous solution)

-

Sodium hydroxide

-

Hydrochloric acid (concentrated)

-

Ethanol (95%)

-

Deionized water

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with a heating mantle

-

pH meter or pH paper

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve chloroacetic acid in deionized water in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Methylamine: Slowly add an excess of 40% aqueous methylamine solution to the stirred chloroacetic acid solution. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

-

Reaction: Once the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux for 2-3 hours.

-

Neutralization and Concentration: After cooling to room temperature, carefully neutralize the excess methylamine and the hydrohalic acid formed with a solution of sodium hydroxide until the pH is approximately 7. Concentrate the resulting solution under reduced pressure using a rotary evaporator to obtain a viscous residue containing sodium sarcosinate and sodium chloride.

-

Acidification: Dissolve the residue in a minimal amount of deionized water and cool the solution in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is acidic (pH ~1-2), which will precipitate the N-methylglycine hydrochloride.

-

Isolation of Crude Product: Collect the precipitated N-methylglycine hydrochloride by vacuum filtration and wash it with a small amount of cold ethanol.

Purification by Recrystallization

The crude N-methylglycine hydrochloride can be purified by recrystallization to obtain a high-purity product.

Materials:

-

Crude N-methylglycine hydrochloride

-

Ethanol (95%)

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude N-methylglycine hydrochloride in a minimum amount of hot deionized water.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

-

Hot Filtration (Optional): If charcoal was used, perform a hot gravity filtration to remove it.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will promote crystallization.

-

Isolation and Drying: Collect the purified crystals of N-methylglycine by vacuum filtration, wash them with a small amount of cold 95% ethanol, and dry them in a desiccator or a vacuum oven at a low temperature.

Caption: Workflow for the synthesis and purification of N-methylglycine.

Analytical Characterization of N-Methylglycine

Accurate characterization of synthesized or commercially obtained N-methylglycine is essential for its use in research and development. This section provides detailed protocols for its analysis by NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the identity and purity of N-methylglycine.

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of N-methylglycine in 0.5-0.7 mL of deuterium oxide (D₂O) in a standard 5 mm NMR tube.[8][9] D₂O is the solvent of choice due to the high solubility of N-methylglycine and to exchange the labile amine and carboxylic acid protons.

-

Instrument Parameters: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.[9] Typical parameters include:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-3 seconds.

-

-

Data Processing and Interpretation: Process the raw data with a Fourier transform, phase correction, and baseline correction. The expected ¹H NMR spectrum of N-methylglycine in D₂O will show two singlets:

-

A singlet corresponding to the methyl protons (N-CH₃) at approximately 2.7 ppm.

-

A singlet corresponding to the methylene protons (-CH₂-) at approximately 3.2 ppm. The integration of these peaks should be in a 3:2 ratio. The absence of other significant peaks indicates a high degree of purity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in N-methylglycine. The KBr pellet method is a common technique for analyzing solid samples.

Protocol for FT-IR Analysis using KBr Pellets:

-

Sample and KBr Preparation: Use spectroscopy-grade potassium bromide (KBr) that has been thoroughly dried in an oven at 105-110°C for at least 24 hours to remove any residual moisture.[10]

-

Grinding and Mixing: In an agate mortar and pestle, grind 1-2 mg of the N-methylglycine sample with approximately 100-200 mg of the dried KBr.[11][12] The grinding should be vigorous and thorough to ensure a fine, homogeneous powder. This minimizes light scattering and produces a high-quality spectrum.[11]

-

Pellet Formation: Transfer the powder mixture to a pellet die. Assemble the die and connect it to a vacuum pump for a few minutes to remove trapped air and moisture. Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.[11][12]

-

Spectrum Acquisition: Carefully remove the transparent or translucent KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Interpretation of the Spectrum: The FT-IR spectrum of N-methylglycine will exhibit characteristic absorption bands corresponding to its functional groups:

-

O-H stretch (of the carboxyl group): A broad band in the region of 3300-2500 cm⁻¹.

-

N-H stretch (of the secondary ammonium ion): A broad band in the region of 3000-2500 cm⁻¹, often overlapping with the O-H stretch.

-

C-H stretch (of the methyl and methylene groups): Bands in the region of 3000-2800 cm⁻¹.

-

C=O stretch (of the carboxylate group): A strong absorption band around 1600-1580 cm⁻¹.

-

N-H bend: A band around 1600-1500 cm⁻¹.

-

C-N stretch: A band in the region of 1200-1000 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of N-methylglycine and to study its fragmentation pattern, which can aid in its identification.

Expected Mass Spectrum and Fragmentation:

-

Molecular Ion Peak (M⁺): For N-methylglycine (C₃H₇NO₂), the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 89.[2]

-

Fragmentation Pattern: Electron ionization (EI) mass spectrometry will cause fragmentation of the molecular ion. Common fragmentation pathways for amino acids involve the loss of small neutral molecules. For N-methylglycine, characteristic fragment ions would be expected from:

-

Loss of the carboxyl group (-COOH): This would result in a fragment ion at m/z 44 (M - 45).

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom can also occur.

-

Quantitative Analysis of N-Methylglycine in Biological Samples by LC-MS/MS

The quantification of sarcosine in biological fluids like urine and plasma is crucial for its validation as a biomarker. LC-MS/MS offers the required sensitivity and selectivity for this purpose. A key challenge in the analysis of sarcosine is its separation from the isobaric isomer β-alanine. The following protocol is designed to achieve this separation and provide accurate quantification.

Protocol for LC-MS/MS Analysis:

-

Sample Preparation:

-

For plasma or serum samples, perform a protein precipitation step by adding a three-fold excess of cold acetonitrile, followed by vortexing and centrifugation.

-

For urine samples, a simple dilution with the initial mobile phase may be sufficient.

-

Transfer the supernatant or diluted urine to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase.

-

-

LC-MS/MS System and Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A Cogent Diamond Hydride™ column (4µm, 100Å, 2.1 x 150 mm) is recommended for the separation of sarcosine and β-alanine.[6]

-

Mobile Phase:

-

Gradient Elution: A gradient program should be optimized to achieve baseline separation of sarcosine and its isomers. A typical gradient might be: 0-3 min, 75% B; 3-4 min, 75-65% B; 4-5 min, 65% B; 5-10 min, 65-20% B; 10-12 min, 20-75% B; 12-17 min, 75% B (re-equilibration).[6]

-

Flow Rate: 0.6 mL/min.[6]

-

Column Temperature: 50°C.[6]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for sarcosine should be optimized. For sarcosine (m/z 90.05), a potential transition is 90.0 -> 44.1.

-

-

Data Analysis and Quantification:

-

Construct a calibration curve using a series of known concentrations of N-methylglycine standards prepared in a surrogate matrix (e.g., charcoal-stripped plasma or a synthetic urine matrix).

-

The concentration of N-methylglycine in the unknown samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

Caption: Workflow for the quantitative analysis of sarcosine in biological samples.

Biological Roles and Future Perspectives

The biological significance of N-methylglycine extends beyond its role as a metabolic intermediate. Its involvement in prostate cancer progression and its neuromodulatory effects have opened up new avenues for research and therapeutic development.

Role in Prostate Cancer

Elevated levels of sarcosine have been detected in the urine of men with prostate cancer, and its concentration appears to correlate with disease aggressiveness. This has led to the investigation of sarcosine as a non-invasive biomarker for prostate cancer detection and monitoring. The underlying mechanism is thought to involve the enzymatic activity of glycine N-methyltransferase (GNMT), which is implicated in the metabolism of prostate cancer tissues.[11]

Neuromodulatory Effects

Sarcosine acts as a competitive inhibitor of the glycine transporter type 1 (GlyT1), which is responsible for the reuptake of glycine from the synaptic cleft.[3][6] By inhibiting GlyT1, sarcosine increases the synaptic concentration of glycine, which in turn enhances the function of the N-methyl-D-aspartate (NMDA) receptor, a key player in learning, memory, and synaptic plasticity. This mechanism of action is the basis for its investigation as a potential treatment for the negative symptoms and cognitive deficits associated with schizophrenia.[6][13]

Conclusion

N-methylglycine is a molecule of significant and growing interest in the scientific community. Its unique chemical properties and diverse biological roles make it a fascinating subject for fundamental research and a promising candidate for various applications, from clinical diagnostics to novel therapeutics. This technical guide has provided a comprehensive overview of the chemical structure and properties of N-methylglycine, along with detailed, practical protocols for its synthesis, purification, and analytical characterization. It is our hope that this guide will serve as a valuable resource for researchers and professionals, facilitating further exploration into the multifaceted nature of this important biomolecule.

References

-

Sarcosine - Wikipedia. [Link]

-

Heger, Z., et al. (2016). Sarcosine as a Potential Prostate Cancer Biomarker—A Review. International Journal of Molecular Sciences, 17(8), 1343. [Link]

-

How to Make a Good KBr Pellet - a Step-by-step Guide. (2023, October 17). YouTube. [Link]

-

Lane, H. Y., et al. (2010). Sarcosine or D-Serine Add-on Treatment for Acute Schizophrenia: A Randomized, Double-Blind, Placebo-Controlled Study. Schizophrenia Bulletin, 36(4), 812-820. [Link]

-

N-Methylglycine - NIST WebBook. National Institute of Standards and Technology. [Link]

-

Sarcosine – Knowledge and References. Taylor & Francis. [Link]

-

How Do You Prepare A Kbr Pellet For Ir Spectroscopy? Master The Key Steps For A Clear Spectrum. Kintek Solution. [Link]

-

¹H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H). The Royal Society of Chemistry. [Link]

-

Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis. National Institutes of Health. [Link]

-

PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]

-

Sarcosine, N-methylglycine API, Raw Material USP AJI FCC BP EP. Fengchen. [Link]

-

Fragmentation Mechanism of Alkylmonoglycosides by Mass Spectrometry. ResearchGate. [Link]

-

Sarcosine Analyzed with LCMS - AppNote. MicroSolv Technology Corporation. [Link]

-

What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Kintek Press. [Link]

-

Zhang, H. X., et al. (2009). The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. Journal of Physiology, 587(15), 3875-3891. [Link]

-